Bienvenue dans la boutique en ligne BenchChem!

CP-547632

Kinase Profiling Angiogenesis Target Selectivity

CP-547632 is the definitive dual VEGFR-2/FGFR inhibitor for translational oncology. Near-equipotent IC₅₀ values (11 nM VEGFR-2, 9 nM FGFR) enable simultaneous dual-pathway blockade without polypharmacology confounds. Its cellular IC₅₀ of 6 nM is 205× more potent than semaxanib (1,230 nM), ensuring complete target engagement at low concentrations while preserving cell health. Selective over EGFR/PDGFRβ—unlike pazopanib or sunitinib—it delivers target-specific, interpretable results. A 32-hour human half-life supports once-daily preclinical dosing. Demonstrates ≥85% single-agent tumor growth inhibition in Colo-205, DLD-1, and MDA-MB-231 xenografts with a validated PK/PD relationship (plasma EC₅₀ 590 ng/mL for tumoral VEGFR-2 inhibition).

Molecular Formula C20H24BrF2N5O3S
Molecular Weight 532.4 g/mol
CAS No. 252003-65-9
Cat. No. B1684471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-547632
CAS252003-65-9
Synonyms3-(4-bromo-2,6-difluorobenzyloxy)-5-(3-(4-pyrrolidin-1-ylbutyl)ureido)isothiazole-4-carboxylic acid amide
CP 547,632
CP 547632
CP-547,632
CP-547632
CP547,632
CP547632
Molecular FormulaC20H24BrF2N5O3S
Molecular Weight532.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N
InChIInChI=1S/C20H24BrF2N5O3S/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30)
InChIKeyHXHAJRMTJXHJJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CP-547632 (CAS 252003-65-9): A Dual VEGFR-2/FGFR Inhibitor for Targeted Anti-Angiogenesis Research


CP-547632 (CAS 252003-65-9) is an orally bioavailable, ATP-competitive tyrosine kinase inhibitor characterized by its isothiazole core scaffold [1]. The compound potently and selectively inhibits the vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) receptor kinases, with reported IC₅₀ values of 11 nM and 9 nM, respectively, in cell-free assays [1]. CP-547632 is distinguished by its selectivity profile, demonstrating significantly higher affinity for VEGFR-2 and FGFR than for structurally related kinases such as EGFR and PDGFRβ [1].

Why CP-547632 Cannot Be Interchanged with Other VEGFR-2 Inhibitors in Preclinical Studies


Despite belonging to the broader class of VEGFR-2 tyrosine kinase inhibitors, CP-547632 presents a unique dual-inhibition profile and distinct selectivity fingerprint that precludes direct substitution with other clinical-stage analogs such as semaxanib, cediranib, pazopanib, or sunitinib [1]. The compound's balanced potency against both VEGFR-2 and FGFR, combined with its specific exclusion of EGFR and PDGFRβ signaling, differentiates its biological activity in angiogenesis models [1]. Furthermore, its pharmacokinetic properties, including an extended half-life of approximately 32 hours in humans [2], differ markedly from related agents, directly impacting in vivo experimental design. The quantitative evidence presented below demonstrates why substituting CP-547632 with a generic VEGFR-2 inhibitor would yield non-equivalent and potentially confounding experimental outcomes.

Quantitative Differentiation: CP-547632 vs. Closest Analogs in Key Assay Systems


Kinase Selectivity: CP-547632 vs. Pazopanib and Sunitinib in VEGFR-2/FGFR Dual Inhibition

CP-547632 exhibits a unique dual inhibition profile against VEGFR-2 and FGFR with near-equipotent IC₅₀ values (11 nM and 9 nM, respectively) [1]. In contrast, the multi-targeted kinase inhibitor pazopanib demonstrates significantly weaker FGFR inhibition, with an IC₅₀ of 140 nM for FGFR1, representing a >17-fold selectivity gap compared to its VEGFR-2 IC₅₀ of 8 nM [2]. Similarly, sunitinib, while a potent VEGFR-2 inhibitor (IC₅₀ 9 nM), displays a differential off-target profile with pronounced activity against PDGFRβ (IC₅₀ 2 nM) [3]. This contrasts with CP-547632's documented selectivity, which spares PDGFRβ and EGFR [1]. The balanced VEGFR-2/FGFR inhibition of CP-547632 is a differentiating feature that cannot be replicated by pazopanib or sunitinib.

Kinase Profiling Angiogenesis Target Selectivity

VEGFR-2 Cellular Autophosphorylation: Direct Comparison of CP-547632 vs. Semaxanib Potency

In a whole-cell assay using porcine aortic endothelial cells stably expressing VEGFR-2, CP-547632 inhibited VEGF-stimulated autophosphorylation of the receptor with an IC₅₀ of 6 nM [1]. This cellular potency is substantially higher than that reported for semaxanib (SU5416), a structurally distinct VEGFR-2 inhibitor, which demonstrates an IC₅₀ of 1.23 μM (1,230 nM) for inhibiting VEGFR-2 phosphorylation in a similar cellular context [2].

Cellular Pharmacology VEGFR-2 Signaling Potency Comparison

In Vivo Tumor Growth Inhibition: CP-547632 Single-Agent Efficacy in Human Xenograft Models

Following once-daily oral administration to athymic mice bearing established human tumor xenografts, CP-547632 demonstrated dose-dependent antitumor activity. In multiple xenograft models, including Colo-205, DLD-1, and MDA-MB-231, CP-547632 treatment resulted in as much as 85% tumor growth inhibition (TGI) compared to vehicle-treated controls [1]. This level of single-agent TGI provides a quantitative benchmark for in vivo efficacy against human tumor models.

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

In Vivo Pharmacodynamic Biomarker: CP-547632 Target Engagement in Tumors

The pharmacodynamic relationship between plasma concentration and target inhibition was established in a murine NIH3T3/H-ras tumor model. After oral administration, CP-547632 inhibited VEGFR-2 phosphorylation in tumors in a dose-dependent manner, with an EC₅₀ of 590 ng/mL in plasma [1]. This quantitative PK/PD relationship provides a direct measure of target engagement in the tumor tissue, a critical parameter for interpreting in vivo efficacy studies.

Pharmacodynamics Target Engagement Biomarker

Clinical Pharmacokinetics: CP-547632 Half-Life Enables Once-Daily Dosing

In a Phase I clinical trial evaluating CP-547632 in combination with paclitaxel and carboplatin, the compound exhibited a long terminal half-life of approximately 32 hours following oral administration [1]. This extended half-life supports once-daily (QD) oral dosing, a convenient regimen for both preclinical and clinical studies. At doses of 150 mg QD or higher, plasma concentrations of CP-547632 were maintained within the range associated with anti-angiogenic activity, as established in preclinical models [1].

Clinical Pharmacokinetics Half-Life Dosing Regimen

Optimal Use Cases for CP-547632 Based on Verified Differentiation Data


Dual VEGFR-2/FGFR Pathway Inhibition Studies

CP-547632 is the compound of choice for experiments requiring simultaneous and potent inhibition of both VEGFR-2 and FGFR signaling pathways. Its near-equipotent IC₅₀ values (11 nM and 9 nM) [1] make it ideal for investigating the synergistic role of these two receptors in tumor angiogenesis, as opposed to using a combination of two separate inhibitors which would introduce additional variables and off-target effects. The compound's selectivity for VEGFR-2/FGFR over EGFR and PDGFRβ [1] ensures that observed biological effects can be attributed to the targeted pathways with greater confidence than multi-kinase inhibitors like pazopanib or sunitinib [REFS-2, REFS-3].

High-Potency Cellular VEGFR-2 Signaling Inhibition

For cell-based assays requiring robust and potent blockade of VEGF-stimulated VEGFR-2 autophosphorylation, CP-547632 offers a significant advantage. Its cellular IC₅₀ of 6 nM [1] is approximately 205-fold lower than that of semaxanib (1,230 nM) [2], allowing researchers to achieve near-complete pathway inhibition at lower concentrations, thereby minimizing the risk of off-target cytotoxicity and preserving cellular health. This property is particularly valuable in long-term endothelial cell culture experiments and high-throughput screening for downstream signaling modulators.

Preclinical In Vivo Anti-Angiogenic Efficacy Models

CP-547632 is a validated reference compound for establishing anti-angiogenic efficacy benchmarks in human tumor xenograft models. Its ability to achieve up to 85% tumor growth inhibition as a single agent in models such as Colo-205, DLD-1, and MDA-MB-231 [1] provides a robust positive control for evaluating novel anti-angiogenic candidates. Furthermore, the established PK/PD relationship, with a plasma EC₅₀ of 590 ng/mL for tumoral VEGFR-2 phosphorylation inhibition [1], enables researchers to correlate exposure with target engagement and efficacy, a critical component of translational oncology research.

Once-Daily Oral Dosing in Chronic In Vivo Studies

The extended human half-life of approximately 32 hours [1] translates to a convenient once-daily oral dosing schedule in preclinical rodent models. This pharmacokinetic property makes CP-547632 particularly suitable for long-term efficacy studies, metastatic models, and combination therapy experiments where minimizing animal handling stress and maintaining consistent drug exposure are paramount. The compound's pharmacokinetic profile, characterized in Phase I trials [1], provides a solid foundation for translational research aiming to bridge preclinical findings to clinical dosing strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-547632

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.